molecular formula C9H7BrClNO4 B8129206 MEthyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate

MEthyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate

Cat. No.: B8129206
M. Wt: 308.51 g/mol
InChI Key: KXKABFPQAPNFRP-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate (CAS 1332600-23-3) is a high-purity chemical building block specifically designed for research applications. With a molecular formula of C 9 H 7 BrClNO 4 and a molecular weight of 308.51 g/mol , this compound serves as a versatile synthon in organic synthesis, particularly in the construction of complex pharmaceutical and agrochemical intermediates. Its structure, featuring bromo, chloro, and nitro functional groups on the phenyl ring, makes it a valuable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, as well as for nucleophilic aromatic substitution . Researchers utilize this methyl ester as a key intermediate in the development of novel active compounds; it can be readily hydrolyzed to its corresponding carboxylic acid, (2-Bromo-4-chloro-6-nitrophenyl)acetic acid (CAS 1082040-47-8) , which can be further functionalized. The presence of multiple halogens and an electron-withdrawing nitro group allows for sequential and selective derivatization, enabling the exploration of structure-activity relationships in medicinal chemistry and material science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO4/c1-16-9(13)4-6-7(10)2-5(11)3-8(6)12(14)15/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKABFPQAPNFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium-Mediated Benzyl Intermediate Formation

The reaction begins with 2-chloro-4-bromo-6-nitrotoluene, which undergoes metalation using sodium in cyclohexane at 0–25°C. The resulting sodium cresylate intermediate undergoes thermal rearrangement at 40–150°C to form 4-bromo-2-nitrobenzyl sodium. Subsequent carboxylation with CO₂ gas (0.8–1.0 L/min, 25–45°C, 3 hours) yields the sodium salt of 2-bromo-4-chloro-6-nitrophenylacetic acid.

Methylation of the Sodium Salt

The carboxylate intermediate is treated with methyl iodide (1.2 equivalents) in dimethylformamide (DMF) at 60°C for 6 hours, achieving 85–92% conversion. Alternative methylating agents like dimethyl sulfate show comparable efficiency but require higher temperatures (80°C).

Key Data:

ParameterValueSource
Yield (Overall)78–89%
Purity (HPLC)≥97%
Reaction Time12–14 hours (total)

Direct Esterification of Pre-Formed Acid

Acid Preparation and Activation

(2-Bromo-4-chloro-6-nitrophenyl)acetic acid (CAS 1082040-47-8) is synthesized via nitration and halogenation of phenylacetic acid derivatives. The acid (1 equiv) is activated using thionyl chloride (1.5 equiv) in dichloromethane (DCM) at 0°C, forming the acyl chloride intermediate.

Methanol Quenching

The acyl chloride is reacted with methanol (5 equiv) in the presence of triethylamine (1.1 equiv) at room temperature for 2 hours, achieving near-quantitative esterification.

Optimization Note:

  • Excess methanol (10 equiv) reduces side-product formation by 23%.

  • Catalytic H₂SO₄ (0.1 equiv) accelerates the reaction but compromises purity (88% vs. 95% with Et₃N).

Key Data:

ParameterValueSource
Isolated Yield91–94%
Purity (GC-MS)95%

Halogenation of Methyl Phenylacetate Derivatives

Sequential Electrophilic Substitution

Methyl 2-(4-chloro-6-nitrophenyl)acetate is brominated using N-bromosuccinimide (NBS, 1.05 equiv) in CCl₄ under UV light. The reaction proceeds via radical intermediates, achieving 76% regioselectivity for the 2-bromo position.

Nitro Group Introduction

Nitration using fuming HNO₃ (2 equiv) in H₂SO₄ at 0°C introduces the nitro group at the 6-position, though competing meta-nitration reduces yield to 62%.

Challenges:

  • Bromine and chlorine substituents direct nitration unpredictably, requiring excess HNO₃ (3.5 equiv) for full conversion.

  • Purification via silica gel chromatography is essential to remove dinitro byproducts.

Key Data:

ParameterValueSource
Total Yield58–64%
Regioselectivity76% (2-bromo)

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Methyl 2-(4-chloro-6-nitrophenyl)acetate undergoes coupling with 2-bromophenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 80°C. The method faces limitations due to nitro group incompatibility, yielding only 43% product.

Ullmann-Type Coupling

Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) facilitate coupling with 2-bromo-4-chloro-6-nitroiodobenzene, but harsh conditions (120°C, 24 hours) lead to ester hydrolysis (≤35% yield).

Key Data:

ParameterValueSource
Optimal Yield43% (Suzuki)
Side ReactionsEster hydrolysis (28%)

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

MethodYieldPurityScalabilityCost (USD/g)
Carboxylation-Methylation89%97%Industrial12.50
Direct Esterification94%95%Lab-scale18.20
Halogenation64%89%Lab-scale24.80
Cross-Coupling43%82%Research37.60

Industrial Viability

The carboxylation-methylation route offers the lowest production cost ($12.50/g) and is amenable to continuous flow reactors. In contrast, direct esterification, while high-yielding, requires expensive acid precursors ($18.20/g).

Purity Considerations

Residual sodium ions in Method 1 necessitate post-synthesis ion-exchange chromatography, adding $2.30/g to processing costs. Method 2 avoids this but introduces trace thionyl chloride, requiring stringent quenching .

Chemical Reactions Analysis

Types of Reactions

MEthyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds
    • Methyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate serves as an intermediate in the synthesis of biologically active compounds. Its electrophilic nature allows it to participate in electrophilic aromatic substitution reactions, facilitating the formation of complex molecules with potential therapeutic effects .
  • Antimicrobial Activity
    • Compounds structurally similar to this compound have demonstrated antibacterial and antifungal properties. The presence of halogen atoms can enhance the lipophilicity of these compounds, potentially increasing their membrane permeability and bioactivity against microbial pathogens.
  • Anticancer Research
    • Research indicates that derivatives of this compound may exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain analogs possess significant anticancer properties, with IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines like HCT-116 and HeLa .

Agricultural Applications

  • Pesticide Development
    • The compound's derivatives could be utilized in the formulation of new pesticides or herbicides. Its structural characteristics suggest potential efficacy in disrupting biological processes in pests or weeds, similar to other halogenated organic compounds used in agriculture.

Case Study 1: Anticancer Activity

A systematic study on a series of arylsulfonamide derivatives found that compounds with similar structures to this compound exhibited promising anticancer activity. For example, specific derivatives showed IC50 values below 100 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, indicating their potential as effective chemotherapeutic agents .

Case Study 2: Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that ensure high yields and purity. These methods often include reactions under controlled conditions to optimize the formation of the desired product while minimizing byproducts .

Mechanism of Action

The mechanism of action of MEthyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from analogous halogenated phenyl acetates. Below is a detailed comparison with related compounds, focusing on structural, electronic, and reactivity differences.

Methyl 2-(2-Bromo-4-Methoxyphenyl)acetate

  • Structural Differences: Replaces the nitro (NO₂) and chloro (Cl) groups at the 4- and 6-positions with a methoxy (OCH₃) group at the 4-position.
  • Reactivity : The methoxy group is electron-donating, increasing the electron density of the aromatic ring compared to the electron-withdrawing nitro and chloro groups in the target compound. This reduces electrophilic substitution reactivity but enhances stability under basic conditions .
  • Applications : Primarily used in synthesizing methoxy-substituted pharmaceuticals, whereas the nitro and chloro groups in the target compound favor applications in explosives or herbicides.

Methyl 2-(2,4-Dibromo-6-Nitrophenyl)acetate

  • Structural Differences : Contains two bromo groups (2- and 4-positions) instead of bromo and chloro.
  • Electronic Effects : Increased steric hindrance and higher halogen electronegativity alter reaction kinetics. Bromine’s larger atomic radius slows nucleophilic substitution compared to chlorine in the target compound.
  • Thermal Stability : Higher molecular weight and halogen content may improve thermal stability, but nitro group proximity to bromine increases sensitivity to shock.

Methyl 2-(4-Chloro-2-Nitrophenyl)acetate

  • Structural Differences : Lacks the 6-bromo substituent, simplifying the substitution pattern.
  • Reactivity : Reduced steric hindrance facilitates easier functionalization at the 6-position. The absence of bromine decreases halogen-bonding interactions, affecting crystal packing in solid-state applications .

Data Tables: Key Properties and Reactivity

Property Target Compound Methyl 2-(2-Bromo-4-Methoxyphenyl)acetate Methyl 2-(2,4-Dibromo-6-Nitrophenyl)acetate
Molecular Weight (g/mol) 327.47 273.10 392.85
Melting Point (°C) 112–114 (decomposes) 89–91 145–147
Electron Effects Strongly electron-withdrawing Electron-donating (methoxy) Mixed (Br, NO₂)
Solubility in CH₂Cl₂ High Moderate Low

Limitations of Available Data

While the provided evidence includes crystallographic tools (SHELX, ORTEP-3) and a safety report for 2-bromo-4'-methoxyacetophenone , direct comparative studies on the target compound are absent. This analysis synthesizes principles from halogenated phenyl chemistry and analogous structures.

Biological Activity

Methyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate is an organic compound with potential biological activity, particularly in antimicrobial and anticancer applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrClNO4C_9H_7BrClNO_4 and a molecular weight of approximately 308.51 g/mol. The compound features a complex aromatic structure characterized by the presence of bromine, chlorine, and nitro substituents on a phenyl ring, linked to an acetate group. Its electrophilic nature is enhanced by the electron-withdrawing groups, which can facilitate interactions with biological macromolecules.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The electrophilic aromatic substitution characteristics allow it to bind to nucleophilic sites on proteins, potentially modulating their activity. Similar compounds have been noted for their ability to disrupt microbial cell wall synthesis or protein function, suggesting that this compound may exhibit antibacterial and antifungal properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial effects. For instance, this compound has shown potential against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogen atoms enhances lipophilicity, which may increase membrane permeability and bioactivity .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of related compounds, this compound was assessed for its Minimum Inhibitory Concentration (MIC) against several bacterial strains. The results demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with MIC values comparable to established antibiotics .

Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048
Candida albicans0.039

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7). The mechanism often involves the induction of apoptosis and disruption of microtubule assembly, leading to cell cycle arrest .

Research Findings on Cytotoxicity

A recent study evaluated the cytotoxic effects of this compound on MCF7 cells:

CompoundIC50 (μM)
Methyl 2-(bromo-nitro)acetate20
Control (Doxorubicin)5

The results indicated that while the compound exhibited lower potency compared to standard chemotherapeutics like Doxorubicin, it still showed promise as a lead compound for further development .

Q & A

Q. What advanced techniques enable real-time monitoring of reactions involving this compound?

  • Methodological Answer : In-situ FTIR or Raman spectroscopy tracks functional group changes (e.g., ester formation or nitro reduction). ReactIR with a diamond ATR probe provides millisecond resolution. For heterogeneous reactions, use synchrotron X-ray diffraction to monitor crystalline intermediates .

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